Tert-butyl (5-(3-nitro-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-YL)phenyl)-1,3,4-thiadiazol-2-YL)carbamate
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Overview
Description
Tert-butyl (5-(3-nitro-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-YL)phenyl)-1,3,4-thiadiazol-2-YL)carbamate is a complex organic compound that features a thiadiazole ring, a piperidine moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (5-(3-nitro-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-YL)phenyl)-1,3,4-thiadiazol-2-YL)carbamate typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.
Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Coupling: The final step involves coupling the synthesized intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amines.
Reduction: The compound can be reduced under hydrogenation conditions to modify the nitro group.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Coupling Reactions: The thiadiazole ring can be involved in coupling reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing condition.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling: Palladium-catalyzed coupling reactions are common.
Major Products
Amines: From the reduction of the nitro group.
Substituted Piperidines: From nucleophilic substitution reactions.
Coupled Products: From reactions involving the thiadiazole ring.
Scientific Research Applications
Tert-butyl (5-(3-nitro-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-YL)phenyl)-1,3,4-thiadiazol-2-YL)carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of Tert-butyl (5-(3-nitro-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-YL)phenyl)-1,3,4-thiadiazol-2-YL)carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may interfere with signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-(3-nitro-4-(4-(4-methylphenyl)piperidin-1-YL)phenyl)-1,3,4-thiadiazol-2-YL)carbamate
- Tert-butyl (5-(3-nitro-4-(4-(4-chlorophenyl)piperidin-1-YL)phenyl)-1,3,4-thiadiazol-2-YL)carbamate
Uniqueness
- Trifluoromethyl Group : The presence of the trifluoromethyl group in Tert-butyl (5-(3-nitro-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-YL)phenyl)-1,3,4-thiadiazol-2-YL)carbamate imparts unique electronic properties that can enhance its binding affinity and specificity.
- Piperidine Moiety : The piperidine ring contributes to the compound’s stability and bioavailability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1956376-83-2 |
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Molecular Formula |
C25H26F3N5O4S |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
tert-butyl N-[5-[3-nitro-4-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]phenyl]-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C25H26F3N5O4S/c1-24(2,3)37-23(34)29-22-31-30-21(38-22)17-6-9-19(20(14-17)33(35)36)32-12-10-16(11-13-32)15-4-7-18(8-5-15)25(26,27)28/h4-9,14,16H,10-13H2,1-3H3,(H,29,31,34) |
InChI Key |
MROUMXXWOWRNTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)N3CCC(CC3)C4=CC=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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